Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H24N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is functionalized with an ethyl ester and a tert-butoxycarbonyl (Boc) protecting group.
Mechanism of Action
Target of Action
Similar compounds have been used as reactants for the synthesis of gabaa receptor agonists and selective tace inhibitors .
Mode of Action
It’s worth noting that compounds with similar structures have been used in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .
Biochemical Pathways
Similar compounds have been implicated in the synthesis of gabaa receptor agonists, which play a role in inhibitory neurotransmission in the central nervous system .
Result of Action
Similar compounds have been used in the synthesis of gabaa receptor agonists, which can have a sedative effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate typically involves the protection of the amine group on piperidine with a tert-butoxycarbonyl group, followed by esterification. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Piperidine-4-carboxylic acid.
Deprotection: 3-Aminopiperidine-4-carboxylate.
Substitution: Depending on the nucleophile used, various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: In the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
- tert-Butyl 4-amino-1-piperidinecarboxylate
- tert-Butyl ®-piperidin-3-ylcarbamate
Uniqueness
Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection steps are required .
Properties
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLFKLQIHHBWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708250-54-7 |
Source
|
Record name | ethyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.